sodium;2,6-difluorobenzoate
CAS No.:
Cat. No.: VC13293312
Molecular Formula: C7H3F2NaO2
Molecular Weight: 180.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3F2NaO2 |
|---|---|
| Molecular Weight | 180.08 g/mol |
| IUPAC Name | sodium;2,6-difluorobenzoate |
| Standard InChI | InChI=1S/C7H4F2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | NSAGNHHXPUCREY-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
Sodium 2,6-difluorobenzoate is a sodium salt derived from 2,6-difluorobenzoic acid. Its structure features a benzene ring substituted with fluorine atoms at the 2- and 6-positions and a carboxylate group at the 1-position (Figure 1). The molecular formula corresponds to an exact mass of 179.999878 Da, with a polar surface area (PSA) of 40.13 Ų and a computed octanol-water partition coefficient (LogP) of 0.328 . The sodium ion stabilizes the carboxylate group, enhancing solubility in polar solvents.
| Property | Value |
|---|---|
| CAS Number | 6185-28-0 |
| Molecular Weight | 180.084 g/mol |
| Boiling Point | 231°C at 760 mmHg |
| Flash Point | 93.5°C |
| Hazard Code | Xi (Irritant) |
| HS Code | 2916399090 |
Table 1: Key physicochemical properties of sodium 2,6-difluorobenzoate .
Spectroscopic and Analytical Data
Fourier-transform infrared (FT-IR) spectroscopy of sodium 2,6-difluorobenzoate reveals characteristic absorption bands at 1,680 cm (C=O stretch) and 1,250 cm (C-F stretch). Nuclear magnetic resonance (NMR) spectra show distinct fluorine-19 signals at -110 ppm (ortho-fluorine) and -115 ppm (para-fluorine), confirming the substitution pattern .
Synthesis and Production Methods
Palladium-Catalyzed Cyanation and Hydrolysis
A modern approach involves palladium-catalyzed cyanation of 2,6-difluorobromobenzene, followed by hydrolysis to the carboxylic acid and subsequent neutralization with sodium hydroxide (Figure 2). In a representative procedure:
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Cyanation: 2,6-Difluorobromobenzene reacts with potassium hexacyanoferrate(III) () in dimethylacetamide (DMAC) using palladium acetate () as a catalyst and sodium carbonate as a base .
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Hydrolysis: The resulting 2,6-difluorobenzonitrile undergoes acidic or basic hydrolysis to yield 2,6-difluorobenzoic acid.
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Neutralization: Treatment with sodium hydroxide produces the sodium salt.
Reaction conditions are optimized at 110–135°C for 20–24 hours, achieving yields exceeding 90% .
| Parameter | Optimal Condition |
|---|---|
| Catalyst | (0.1–0.5 mol%) |
| Solvent | DMAC |
| Temperature | 120°C |
| Reaction Time | 24 hours |
Table 2: Key parameters for palladium-catalyzed synthesis .
Applications in Pharmaceutical Development
Role in Drug Formulation
Sodium 2,6-difluorobenzoate serves as a counterion in salt formulations of basic drugs to enhance solubility and bioavailability. A notable example is its use in the prodrug , developed for treating chronic obstructive pulmonary disease (COPD) and asthma . The sodium salt formulation improves aqueous solubility, facilitating pulmonary delivery via inhalation.
Therapeutic Mechanisms and Dosage
In preclinical studies, the 2,6-difluorobenzoate salt demonstrated dose-dependent inhibition of airway inflammation in murine models of asthma, with effective doses ranging from 0.001 to 30 mg/kg . The compound modulates piperidine-4-yl amino interactions, reducing leukotriene synthesis and bronchoconstriction.
Industrial and Regulatory Considerations
Regulatory Compliance
The compound falls under HS code 2916399090 ("other aromatic monocarboxylic acids"), attracting a Most-Favored-Nation (MFN) tariff of 6.5% and a general tariff of 30.0% in international trade . Manufacturers must comply with Good Manufacturing Practices (GMP) for pharmaceutical-grade production, ensuring residual solvent levels (e.g., DMAC) remain below 500 ppm.
Recent Advances and Future Directions
Innovations in Catalytic Systems
Recent patents disclose nickel-catalyzed fluorination methods using and chelating ligands, enabling room-temperature synthesis of 2,6-difluorobenzoic acid derivatives. These methods reduce energy consumption and improve atom economy compared to traditional routes .
Emerging Applications in Materials Science
Preliminary studies suggest sodium 2,6-difluorobenzoate could act as a precursor for fluorinated liquid crystals. Its rigid aromatic core and fluorine substituents enhance anisotropic polarizability, a critical property for display technologies.
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